physicochemical properties of 5-Fluoro-2-(trifluoromethoxy)benzylamine
physicochemical properties of 5-Fluoro-2-(trifluoromethoxy)benzylamine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethoxy)benzylamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-(trifluoromethoxy)benzylamine is a fluorinated aromatic amine of increasing interest in medicinal chemistry and drug discovery. The unique combination of a fluoro and a trifluoromethoxy substituent on the benzylamine scaffold imparts distinct electronic and lipophilic characteristics that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the core , offering both predicted data and standardized experimental protocols for their empirical determination. As a Senior Application Scientist, the causality behind experimental choices and the importance of self-validating systems are emphasized to ensure technical accuracy and practical utility for researchers in the field.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 5-Fluoro-2-(trifluoromethoxy)benzylamine is a distinct molecule that should not be confused with its structural isomer, 5-Fluoro-2-(trifluoromethyl)benzylamine. The trifluoromethoxy (-OCF₃) group confers significantly different electronic properties compared to the trifluoromethyl (-CF₃) group, impacting the molecule's reactivity, metabolic stability, and binding interactions.
| Identifier | Value | Source |
| Chemical Name | 5-Fluoro-2-(trifluoromethoxy)benzylamine | [1][2] |
| CAS Number | 886498-13-1 | [1][2] |
| Molecular Formula | C₈H₇F₄NO | [1][2] |
| Molecular Weight | 209.14 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1F)CN)OC(F)(F)F | [3] |
| InChI | InChI=1S/C8H7F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11,12)/h1-3H,4,13H2 | [3] |
| InChIKey | FPZXDOJFLLZXCM-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Properties
While experimental data for this specific molecule is not extensively published, computational models provide valuable estimations for key physicochemical parameters. These predictions are instrumental for initial experimental design and for understanding the compound's likely behavior in various environments.
| Property | Predicted Value | Source |
| Boiling Point | 201.7 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.357 ± 0.06 g/cm³ | [1] |
| pKa (Acid Dissociation Constant) | 8.28 ± 0.10 | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.1 | [3] |
| Refractive Index | 1.4395 | [1] |
| Water Solubility | Immiscible | [1] |
Expert Insight: The predicted pKa of 8.28 suggests that at physiological pH (7.4), a significant portion of 5-Fluoro-2-(trifluoromethoxy)benzylamine will exist in its protonated, cationic form. This has profound implications for its interaction with biological membranes and targets. The predicted immiscibility in water and a logP of 2.1 indicate a lipophilic character, which is a critical consideration for formulation and drug delivery strategies.
Experimental Determination of Physicochemical Properties
The following sections outline detailed, step-by-step methodologies for the experimental validation of the predicted physicochemical properties. These protocols are designed to be self-validating and are grounded in established analytical principles.
Melting and Boiling Point Determination
Rationale: The melting and boiling points are fundamental physical constants that provide an indication of a compound's purity. A sharp melting point range is characteristic of a pure substance.
Experimental Protocol for Melting Point Determination:
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Sample Preparation: Ensure the sample is thoroughly dried. A small amount of the solid is placed on a watch glass and finely powdered.
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Capillary Loading: The powdered sample is packed into a melting point capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement:
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A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
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A second, fresh sample is heated rapidly to within 20 °C of the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
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The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
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Experimental Protocol for Boiling Point Determination (Micro-method):
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Apparatus Setup: A small amount of the liquid sample (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.
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Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil).
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until the bubbling is vigorous.
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Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Caption: Workflow for Melting and Boiling Point Determination.
Solubility Profile
Rationale: Understanding a compound's solubility in various solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo testing.
Experimental Protocol for Qualitative Solubility Assessment:
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
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Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 1-2 mg) of 5-Fluoro-2-(trifluoromethoxy)benzylamine.
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Observation: Agitate the mixture vigorously for 1-2 minutes. Observe for complete dissolution. If the compound dissolves, it is considered soluble. If it remains as a suspension, it is sparingly soluble or insoluble.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method):
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Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
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Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acid Dissociation Constant (pKa) Determination
Rationale: The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.
Experimental Protocol for pKa Determination by Potentiometric Titration:
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Sample Preparation: A known concentration of 5-Fluoro-2-(trifluoromethoxy)benzylamine is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflows for Solubility and pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5-Fluoro-2-(trifluoromethoxy)benzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
Expected ¹H NMR Spectral Features (in CDCl₃):
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Aromatic Protons (3H): Complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.
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Benzylic Protons (-CH₂-NH₂): A singlet or a multiplet around δ 3.8-4.2 ppm.
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Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and may exchange with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃):
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Aromatic Carbons (6C): Signals in the aromatic region (δ 110-160 ppm). The carbons bonded to fluorine and the trifluoromethoxy group will show characteristic splitting patterns (C-F and C-O-C-F couplings).
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Benzylic Carbon (-CH₂-): A signal around δ 40-50 ppm.
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Trifluoromethoxy Carbon (-OCF₃): A quartet around δ 120 ppm with a large ¹JCF coupling constant.
Expected ¹⁹F NMR Spectral Features (in CDCl₃):
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Aromatic Fluorine (-F): A singlet or multiplet in the typical range for aromatic fluorine compounds (around -110 to -130 ppm).
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Trifluoromethoxy Group (-OCF₃): A singlet around -58 to -60 ppm.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
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Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C).
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
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N-H Stretch (amine): Two bands in the region of 3300-3400 cm⁻¹ for the primary amine.
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C-H Stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
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C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-F and C-O-C Stretches: Strong, characteristic absorptions in the fingerprint region (typically 1000-1300 cm⁻¹).
Experimental Protocol for IR Analysis:
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Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Mass Spectral Features (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 209.14).
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Major Fragments: Loss of the amino group (-NH₂) or the benzyl group. Fragmentation of the trifluoromethoxy group may also be observed.
Experimental Protocol for MS Analysis:
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Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a gas chromatograph).
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Ionization: The sample is ionized using an appropriate technique (e.g., electron ionization or electrospray ionization).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio.
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Detection: The abundance of each ion is measured.
Safety and Handling
Rationale: Understanding the potential hazards and implementing appropriate safety measures is paramount when working with any chemical substance.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-Fluoro-2-(trifluoromethoxy)benzylamine is a valuable building block for the development of novel chemical entities. This guide has provided a detailed overview of its key physicochemical properties, blending predicted data with robust, field-proven experimental protocols. By adhering to these methodologies, researchers can confidently characterize this compound and its analogues, thereby accelerating the drug discovery and development process. The provided frameworks for experimental determination are designed to ensure data integrity and reproducibility, which are the cornerstones of scientific advancement.
References
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Amerigo Scientific. 2-Fluoro-5-(trifluoromethoxy)benzylamine. Available from: [Link]
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PubChemLite. 5-fluoro-2-(trifluoromethoxy)benzylamine (C8H7F4NO). Available from: [Link]
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UCLA Chemistry. Spectroscopy Tutorial: Amines. Available from: [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]
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PubMed. Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. Available from: [Link]




